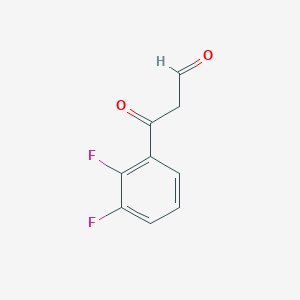
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is a compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a cyclohexane ring substituted with a methyl group and a pyrazole ring attached to a methanol group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the fully reduced pyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1H-pyrazol-4-yl)methanol: A simpler analog with similar chemical properties but lacking the cyclohexane ring.
4-Methyl-1H-pyrazole: Another analog used as an alcohol dehydrogenase inhibitor and ligand in coordination chemistry.
Uniqueness
(3-Methylcyclohexyl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a cyclohexane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs .
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(3-methylcyclohexyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C11H18N2O/c1-8-3-2-4-9(5-8)11(14)10-6-12-13-7-10/h6-9,11,14H,2-5H2,1H3,(H,12,13) |
Clave InChI |
NKFVFCUVIGHVTP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


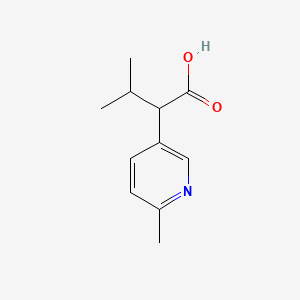
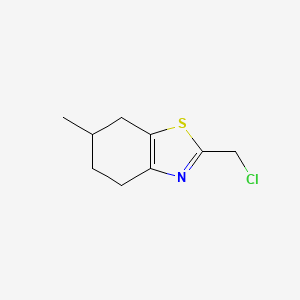
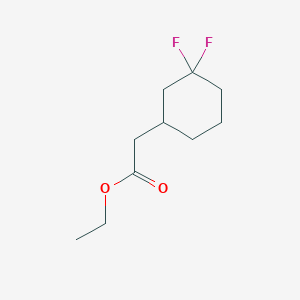
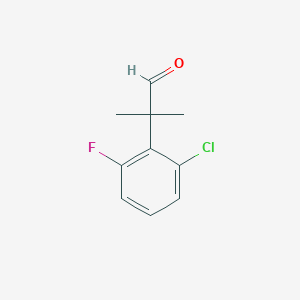
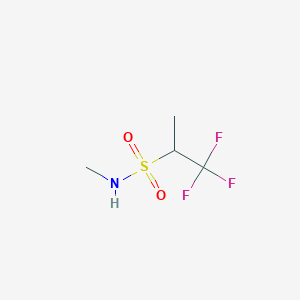
![2-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}acetic acid](/img/structure/B13071718.png)
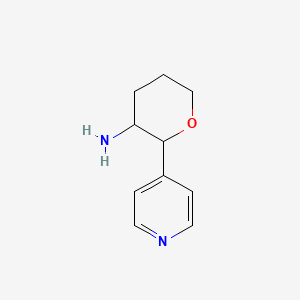

![Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13071736.png)
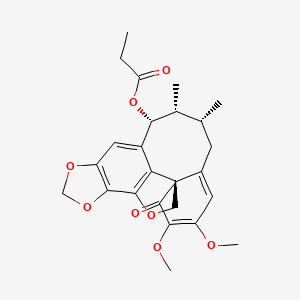
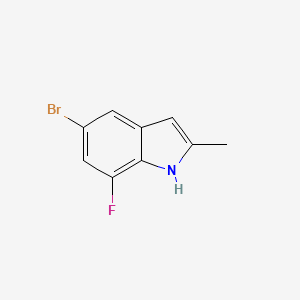
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
